2,5-dichloro-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
“2,5-dichloro-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide” is a chemical compound. The name suggests that it contains a benzamide group, which is a common moiety in pharmaceutical drugs . It also contains a 1,3,4-oxadiazole ring, which is a heterocyclic compound consisting of an oxygen atom and two nitrogen atoms in a five-membered ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzamide group and the 1,3,4-oxadiazole ring. The dichloro substitution on the benzamide ring and the methylsulfonyl substitution on the phenyl ring attached to the oxadiazole ring would also be key features .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general properties can be predicted based on its functional groups. For example, the presence of the benzamide group could contribute to its solubility in polar solvents .
Scientific Research Applications
Anticancer Evaluation
- A series of benzamides, including structures related to 2,5-dichloro-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide, have been synthesized and evaluated for their anticancer activity against various cancer cell lines, such as MCF-7 (breast cancer), A549 (lung cancer), and others. These compounds have shown moderate to excellent anticancer activity, with some derivatives exhibiting higher activities than the reference drug etoposide (Ravinaik et al., 2021).
Antimicrobial and Antitubercular Agents
- Novel sulfonyl derivatives, including those with oxadiazole rings, have been synthesized and shown to possess moderate to significant antibacterial and antifungal activities. Additionally, certain compounds demonstrated excellent antitubercular activities against Mycobacterium tuberculosis H37Rv, highlighting their potential as antimicrobial and antitubercular agents (Kumar et al., 2013).
Synthesis and Characterization
- Research has focused on the synthesis and characterization of various benzamide derivatives, including those with oxadiazole rings, for potential applications in medicinal chemistry. These compounds have been studied for their photo-luminescent properties, suggesting applications in material science as well (Han et al., 2010).
Molecular Docking Studies
- Docking studies of tetrazole derivatives, which share structural similarities with the target compound, have been conducted to understand their orientation and interactions within the active site of the cyclooxygenase-2 enzyme. These studies provide insights into the design of COX-2 inhibitors and highlight the potential therapeutic applications of these compounds (Al-Hourani et al., 2015).
Mechanism of Action
Benzamides
Benzamides are a class of compounds containing a benzamide moiety. They are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . Some benzamides have shown biological activity, such as antitumoral and anticonvulsive activities .
Future Directions
Properties
IUPAC Name |
2,5-dichloro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O4S/c1-26(23,24)11-5-2-9(3-6-11)15-20-21-16(25-15)19-14(22)12-8-10(17)4-7-13(12)18/h2-8H,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGWRHXLNSBJNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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